molecular formula C11H14O2 B143332 cis-Methylisoeugenol CAS No. 6379-72-2

cis-Methylisoeugenol

Cat. No.: B143332
CAS No.: 6379-72-2
M. Wt: 178.23 g/mol
InChI Key: NNWHUJCUHAELCL-PLNGDYQASA-N
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Description

Methylisoeugenol (C${11}$H${14}$O$_2$) is a phenylpropanoid compound characterized by a methoxy group and a propenyl chain attached to a benzene ring. It is a naturally occurring constituent of essential oils in plants such as Acorus calamus, nutmeg (Myristica fragrans), and Daucus carota (wild carrot). Methylisoeugenol exhibits diverse biological activities, including insecticidal, antibacterial, and antifungal properties, making it a compound of interest in agrochemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene
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InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHUJCUHAELCL-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Record name methyl isoeugenol
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DSSTOX Substance ID

DTXSID101026531
Record name 4-Allyl-1,2-dimethoxy-benzene
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
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Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

270.50 °C. @ 760.00 mm Hg
Record name Methylisoeugenol
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Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol)
Record name Isoeugenyl methyl ether
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Density

1.047-1.053
Record name Isoeugenyl methyl ether
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CAS No.

6380-24-1, 93-16-3, 6379-72-2
Record name cis-Methylisoeugenol
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Record name Isomethyleugenol
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Record name Methylisoeugenol, (Z)-
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Record name Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
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Record name 4-Allyl-1,2-dimethoxy-benzene
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Record name 4-prop-1-enylveratrole
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Record name METHYLISOEUGENOL, (Z)-
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Record name Methylisoeugenol
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Melting Point

16 - 17 °C
Record name Methylisoeugenol
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Preparation Methods

Reactive Distillation Approach

Patent CN109776282A details a reactive distillation method that achieves yields exceeding 97%. In this process, eugenol reacts with DMC in the presence of potassium carbonate (K₂CO₃) and polyethylene glycol-400 (PEG-400) as a phase-transfer catalyst. Key steps include:

  • Reaction Setup : Eugenol, DMC, and catalysts are heated to 170°C under nitrogen protection.

  • Isomerization : The base catalyst deprotonates eugenol, inducing isomerization to form the thermodynamically stable allylic structure of methylisoeugenol.

  • Byproduct Removal : Ethanol and CO₂ generated during the reaction are continuously removed via distillation, driving the equilibrium toward product formation.

Optimized Conditions :

  • Catalyst: K₂CO₃ (5.8 g per 0.4 mol DMC)

  • Phase-transfer agent: PEG-400 (4.8 g)

  • Temperature: 170°C

  • Yield: 97.2%

  • Purity: 97% (gas chromatography)

This method simplifies purification by integrating reaction and distillation, minimizing energy consumption.

High-Pressure Synthesis Method

Patent CN109836312B introduces a pressurized system (2–3 MPa) using solid alkali catalysts. At 200°C, DMC is added stepwise to eugenol, achieving 95% conversion with a 79% yield. The elevated pressure accelerates reaction kinetics but may promote side reactions, slightly reducing yield compared to the distillation method.

Key Parameters :

  • Catalyst: Solid alkali (e.g., K₂CO₃)

  • Pressure: 2–3 MPa

  • Temperature: 200°C

  • Yield: 79%

  • Conversion: 95%

This approach is advantageous for continuous production but requires robust equipment to withstand high pressures.

Comparative Analysis of DMC-Based Methods

The table below contrasts the two DMC-driven processes:

ParameterReactive DistillationHigh-Pressure Synthesis
Catalyst K₂CO₃ + PEG-400Solid alkali
Temperature 170°C200°C
Pressure Atmospheric2–3 MPa
Yield 97.2%79%
Conversion Rate 98.9%95%
Energy Efficiency High (distillation)Moderate
Scalability ExcellentRequires specialized equipment

The reactive distillation method outperforms the pressurized system in yield and energy efficiency, making it preferable for industrial adoption. The isomerization mechanism—facilitated by base catalysts—ensures high selectivity for methylisoeugenol over methyl eugenol.

Industrial Applications and Scalability

Reactive distillation is commercially viable due to:

  • Solvent Recovery : Toluene and excess DMC are recycled, reducing raw material costs.

  • Continuous Operation : Integration of reaction and separation units enables uninterrupted production.

  • Green Chemistry : DMC replaces toxic alkylating agents, aligning with environmental regulations.

In contrast, high-pressure systems face challenges in maintenance and safety, though they offer faster reaction rates .

Chemical Reactions Analysis

Types of Reactions: Methylisoeugenol undergoes various chemical reactions, including:

    Oxidation: Methylisoeugenol can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of methylisoeugenol can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of methylisoeugenol, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted methylisoeugenol derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Methylisoeugenol is structurally related to isoeugenol and methyl eugenol. It possesses a methoxy group and an allyl side chain, which contribute to its unique chemical behavior. The compound exhibits significant bioactivity, making it a subject of interest in various scientific studies.

Toxicological Research

Methylisoeugenol has been extensively studied for its toxicological properties. Research indicates that it may exhibit carcinogenic effects, particularly in animal models. A notable study conducted by the National Toxicology Program (NTP) reported that methyl eugenol, closely related to methylisoeugenol, induced hepatocellular adenomas and carcinomas in rodent models at high doses . This raises concerns regarding the safety of exposure levels in food and cosmetics.

Case Studies:

  • NTP Studies : The NTP's studies on methyl eugenol suggest that both methyl eugenol and methylisoeugenol may form DNA adducts, which are critical for understanding their carcinogenic potential .
  • Biomonitoring : Biomonitoring data indicate that human exposure levels to methyl eugenol are significantly lower than those used in animal studies, suggesting a need for careful evaluation of risk assessments based on animal data alone .

Environmental Applications

Methylisoeugenol is also utilized in environmental monitoring due to its presence in various essential oils. Gas chromatography methods have been developed to detect trace amounts of methyl eugenol in essential oils like tea tree oil, which can inform regulatory standards regarding its use .

Detection Techniques:

  • Gas Chromatography : Techniques such as GC-MS have been employed to analyze the concentration of methylisoeugenol in commercial samples, revealing significant variability in content across different products .

Agricultural Uses

In agriculture, methylisoeugenol serves as a natural insect attractant for certain pest management strategies. Its application has been investigated for use in traps aimed at controlling pest populations without resorting to synthetic pesticides.

Pest Management Studies:

  • Methylisoeugenol has shown effectiveness as a lure for specific insect species, enhancing the efficacy of integrated pest management approaches .

Textile Industry Applications

Recent research has explored the potential of methylisoeugenol as a dyeing agent for textiles. Its vibrant color properties make it suitable for use in fabric dyeing processes, particularly for producing natural dyes from plant sources .

Fragrance and Flavoring Agent

Methylisoeugenol is widely used in the fragrance industry due to its pleasant aroma, often incorporated into perfumes and cosmetic products. Additionally, it serves as a flavoring agent in various food products.

Summary Table of Applications

Application AreaSpecific UsesRelevant Findings
ToxicologyCarcinogenicity studiesInduces tumors in rodent models at high doses
Environmental MonitoringDetection in essential oilsVariability in concentrations across products
AgricultureInsect attractantEffective lure for pest control
Textile IndustryNatural dyeing agentPotential use for vibrant fabric colors
Fragrance/FlavoringUsed in perfumes and food flavoringsWidely accepted for sensory applications

Mechanism of Action

Methylisoeugenol is similar to other phenylpropanoids, such as eugenol and isoeugenol. it has unique properties that distinguish it from these compounds:

    Eugenol: Eugenol is the precursor to methylisoeugenol and has a hydroxyl group instead of a methoxy group. It is commonly used in dentistry and as a flavoring agent.

    Isoeugenol: Isoeugenol is the isomer of methylisoeugenol and has a similar structure but differs in the position of the double bond.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Methyleugenol
  • Structure: Differs from methylisoeugenol in the position of the methoxy and propenyl groups.
  • Source : Found in Acorus calamus, cloves, and basil.
  • Activity: Insecticidal: Exhibits fumigant toxicity (LC${50}$ = 92.21 μg/L air) against Liposcelis bostrychophila, outperforming methylisoeugenol (LC${50}$ = 143.43 μg/L air). Antibacterial: Less potent than methylisoeugenol against Campylobacter jejuni.
Isoeugenol
  • Structure: Lacks the methyl group present in methylisoeugenol.
  • Source : Present in nutmeg and ylang-ylang oils.
  • Activity: Primarily used as a fragrance ingredient. Shows weaker insecticidal activity compared to methylisoeugenol.
α-Asarone
  • Structure: A phenylpropanoid with a 2,4,5-trimethoxy substitution.
  • Source : Major component of Acorus calamus essential oil (50.09% in some chemotypes).
  • Activity: Insecticidal: Lower contact toxicity (LD${50}$ = 125.73 µg/cm²) compared to methylisoeugenol (LD${50}$ = 55.32 µg/cm²). Neurotoxic: Known to induce seizures at high doses, limiting its practical use.
Elemicin
  • Structure : Contains three methoxy groups on the benzene ring.
  • Source : Found in nutmeg and Daucus carota.
  • Psychoactive: Metabolized to mescaline analogues, contributing to nutmeg’s hallucinogenic effects.

Functional Analogues

β-Caryophyllene
  • Structure : A bicyclic sesquiterpene.
  • Source : Common in Cinnamomum camphora and cloves.
  • Activity: Anti-inflammatory: Outperforms methylisoeugenol in reducing inflammation via CB2 receptor activation. Insecticidal: Less effective in direct contact toxicity but acts as a repellent.
Myristicin
  • Structure: A phenylpropanoid with a methylenedioxy group.
  • Source : Dominant in nutmeg (up to 41.3%).
  • Activity: Antimicrobial: MIC values of 0.6–1.25 mg/mL against pathogenic bacteria, comparable to methylisoeugenol. Psychoactive: More potent in inducing hallucinations than methylisoeugenol.

Biological Activity

Methylisoeugenol (MIE) is a phenolic compound derived from various plant sources, recognized for its diverse biological activities. This article provides a comprehensive overview of MIE's biological properties, including its antioxidant, antimicrobial, anti-inflammatory, and potential genotoxic effects, supported by data tables and case studies.

Chemical Structure and Sources

Methylisoeugenol is structurally similar to eugenol and isoeugenol, differing primarily in the arrangement of its functional groups. It is commonly found in essential oils from plants such as Cymbopogon species and Melaleuca species.

1. Antioxidant Activity

MIE exhibits significant antioxidant properties. A study comparing the antioxidant activities of MIE with other compounds found that it has a notable capacity to scavenge free radicals. The DPPH assay revealed that MIE has an IC50 value of approximately 2.253μg/mL2.253\,\mu g/mL, which is comparable to ascorbic acid (IC50 2.58μg/mL2.58\,\mu g/mL) but slightly less potent than pure methyl eugenol (IC50 2.263μg/mL2.263\,\mu g/mL) .

CompoundIC50 (μg/mL\mu g/mL)
Methylisoeugenol2.253
Methyl Eugenol2.263
Ascorbic Acid2.58

2. Antimicrobial Activity

MIE demonstrates antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus , Escherichia coli , and Salmonella typhimurium . The Minimum Inhibitory Concentration (MIC) values indicate that MIE is effective at lower concentrations compared to many standard antimicrobial agents.

PathogenMIC (μg/mL\mu g/mL)
Staphylococcus aureus15
Escherichia coli10
Salmonella typhimurium20

3. Anti-inflammatory Activity

The anti-inflammatory effects of MIE were assessed using the egg albumin denaturation assay, where it showed an IC50 of 36.44μg/mL36.44\,\mu g/mL. This suggests that MIE can inhibit protein denaturation effectively, contributing to its potential as an anti-inflammatory agent .

4. Genotoxicity and Safety Profile

While MIE shows promising biological activities, concerns regarding its genotoxicity have been raised. Studies have identified DNA adducts formed by MIE, indicating potential mutagenic effects. For instance, the formation of N(6)-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine adducts has been documented . Therefore, while MIE has beneficial properties, its safety profile requires careful consideration in therapeutic applications.

Study on Essential Oils Containing Methylisoeugenol

A comparative analysis was conducted on the essential oil from Cymbopogon khasianus , which is rich in methyl eugenol and methylisoeugenol. The study evaluated its antioxidant, antimicrobial, and herbicidal activities against pure methyl eugenol . The findings indicated that while the essential oil exhibited moderate biological activities, pure methyl eugenol outperformed it in most assays.

Larvicidal Activity

Research on the larvicidal effects of various essential oils revealed that methylisoeugenol exhibited over 97%97\% larvicidal activity against Aedes albopictus at a concentration of 25μg/mL25\mu g/mL . This suggests potential applications in vector control for mosquito-borne diseases.

Q & A

Q. What are the recommended laboratory methods for synthesizing and characterizing methylisoeugenol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves alkylation of isoeugenol using methylating agents (e.g., dimethyl sulfate) under controlled alkaline conditions. Post-synthesis, purification via fractional distillation or column chromatography is critical. Characterization requires spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm structural integrity (e.g., aromatic proton signals at δ 6.6–7.2 ppm and methoxy groups at δ 3.8–3.9 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 178.23 (C11_{11}H14_{14}O2_2) and fragmentation patterns for isomer differentiation .
  • Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to achieve ≥95% purity, as per IUPAC guidelines .

Q. Which analytical techniques are optimal for detecting methylisoeugenol in complex biological or environmental matrices?

  • Methodological Answer : For trace-level detection in complex samples:
  • UHPLC–DAD–ESI–Orbitrap MS : Provides high-resolution separation and accurate mass identification (e.g., [M+H]+^+ at m/z 179.2376). Use solid-phase extraction (SPE) for sample cleanup, ensuring recovery rates >85% .
  • GC–EI–MS : Suitable for volatile derivatives; methylisoeugenol’s retention index (e.g., ~1450 on DB-5MS columns) aids identification. Internal standards (e.g., deuterated analogs) minimize matrix effects .

Q. What standardized protocols exist for assessing methylisoeugenol’s acute toxicity in cell-based assays?

  • Methodological Answer : Follow OECD Guidelines 423 or 429 for cytotoxicity testing:
  • Cell Lines : Use HepG2 (liver) or MCF-7 (breast) cells.
  • Dose Range : 0.1–100 µM, with 24–72 hr exposure.
  • Endpoints : MTT assay for viability, ROS quantification via DCFH-DA fluorescence. Include positive controls (e.g., hydrogen peroxide) and validate with ANOVA and post-hoc tests (α = 0.05) .

Advanced Research Questions

Q. How can researchers design a metabolomics study to elucidate methylisoeugenol’s metabolic pathways in mammalian systems?

  • Methodological Answer :
  • Experimental Design :
  • In Vivo Models : Administer 14^{14}C-labeled methylisoeugenol to rodents; collect plasma, urine, and tissues at timed intervals.
  • Analytical Workflow :
  • LC–HRMS/MS : Identify phase I metabolites (e.g., demethylation products) and phase II conjugates (glucuronides, sulfates).
  • Isotopic Tracing : Quantify 14^{14}C distribution to assess bioaccumulation.
  • Data Interpretation : Use pathway analysis tools (e.g., MetaboAnalyst) to map metabolites onto hepatic detoxification pathways. Validate with kinetic modeling (e.g., Michaelis-Menten parameters) .

Q. What methodological pitfalls should be addressed when validating methylisoeugenol quantification in environmental samples using UHPLC-MS?

  • Methodological Answer : Key considerations include:
  • Matrix Effects : Spike-and-recovery tests with isotopically labeled internal standards (e.g., methylisoeugenol-d3_3) to correct for ion suppression/enhancement.
  • Limit of Quantification (LOQ) : Establish via signal-to-noise ratio ≥10; typical LOQ for water samples is 0.1 ng/mL.
  • Cross-Validation : Compare results with GC–MS to resolve co-eluting isomers (e.g., cis- vs. trans-methylisoeugenol) .

Q. How can conflicting data on methylisoeugenol’s estrogenic activity across bioassays be systematically reconciled?

  • Methodological Answer : Conduct a meta-analysis focusing on:
  • Assay Conditions : Compare receptor specificity (ERα vs. ERβ), cell type (yeast vs. mammalian), and dose-response thresholds.
  • Statistical Harmonization : Use random-effects models to account for inter-study variability. Sensitivity analysis should exclude outliers (e.g., studies with poor positive control responses).
  • Mechanistic Follow-Up : Employ molecular docking to assess binding affinity to estrogen receptors, validated by competitive binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-Methylisoeugenol
Reactant of Route 2
Reactant of Route 2
cis-Methylisoeugenol

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